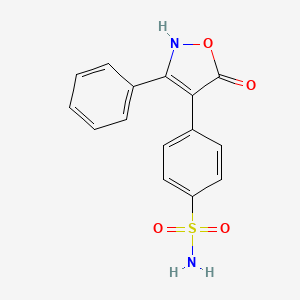![molecular formula C14H10F2N2O B12888441 2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine: is an organic compound. It appears as a colorless or pale yellow solid, nearly insoluble in water at room temperature but soluble in organic solvents such as ethanol, acetone, and dimethylformamide . Now, let’s explore its synthesis, properties, and applications.
Vorbereitungsmethoden
The synthesis of this compound typically involves the following steps:
Formation of 2,5-Diiodopyridine: Start by reacting pyridine with diiodomethane under appropriate conditions to yield 2,5-diiodopyridine.
Introduction of Bromine: React 2,5-diiodopyridine with bromoethane under basic conditions to introduce a bromine group.
Final Product Formation: Finally, react the resulting 2-bromo-5-bromoethylpyridine with difluoromethyl methanoate to obtain 2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine.
Analyse Chemischer Reaktionen
This compound participates in various reactions, including:
Substitution Reactions: It serves as a reagent in substitution reactions.
Redox Reactions: It can act as a reducing agent or participate in oxidation-reduction reactions.
Organic Synthesis: Useful in substitution and cascade reactions.
Catalysis: It finds applications as a catalyst in organic transformations.
Major products formed from these reactions depend on the specific reaction conditions and substrates.
Wissenschaftliche Forschungsanwendungen
The compound’s versatility extends across scientific disciplines:
Chemistry: Used in organic synthesis, especially in substitution reactions.
Biology: Investigated for potential biological activities.
Medicine: Explored for drug development due to its unique structure.
Industry: Employed in the preparation of organic optoelectronic devices and coordination complexes.
Wirkmechanismus
The exact mechanism by which 2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, its unique combination of fluorine, bromine, and pyridine moieties sets it apart. Similar compounds include other pyridine derivatives, but none match its precise structure and properties.
Eigenschaften
Molekularformel |
C14H10F2N2O |
|---|---|
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2O/c15-14(16)19-12-7-10-6-11(8-17-13(10)18-12)9-4-2-1-3-5-9/h1-8,14H,(H,17,18) |
InChI-Schlüssel |
UGNKLBHVFQSNPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=C2)C=C(N3)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)

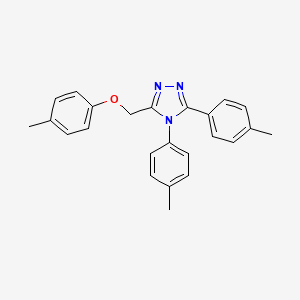
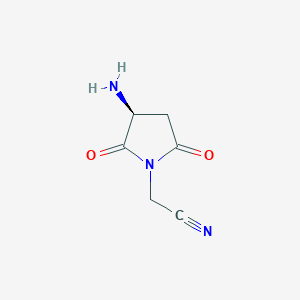
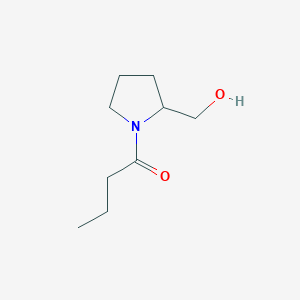

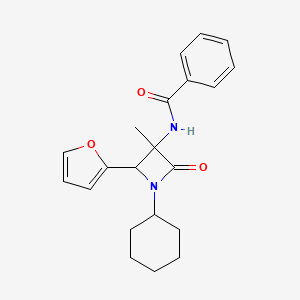
![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)
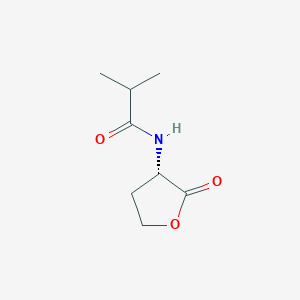
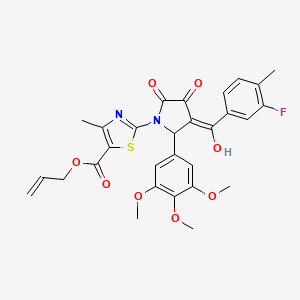

![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
